molecular formula C13H21NS B1439354 1-{3-Methyl-4-[(3-methylbutyl)sulfanyl]phenyl}methanamine CAS No. 804427-92-7

1-{3-Methyl-4-[(3-methylbutyl)sulfanyl]phenyl}methanamine

Cat. No. B1439354
M. Wt: 223.38 g/mol
InChI Key: FBYDXDRRZQDHFH-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s physical appearance (such as color and state of matter at room temperature).



Synthesis Analysis

This would involve a detailed explanation of how the compound can be synthesized from its constituent elements or from other compounds. It would include the reactants, products, and conditions necessary for the reaction.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the types of bonds (covalent, ionic, etc.) that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.



Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound can undergo. It would include information about the reactants, products, and conditions necessary for the reactions.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with other chemical substances.


Scientific Research Applications

Enzyme Interaction and Drug Metabolism

Studies have highlighted the intricate roles that various chemical compounds, including 1-{3-Methyl-4-[(3-methylbutyl)sulfanyl]phenyl}methanamine, play in drug metabolism, particularly in the interaction with Cytochrome P450 (CYP) enzymes in human liver microsomes. These interactions are crucial for understanding drug-drug interactions and the metabolism of numerous drugs, underlining the importance of assessing the contribution of different CYP isoforms to the overall metabolism of compounds. The selectivity and potency of chemical inhibitors, like the compound , are critical in deciphering the involvement of specific CYP isoforms in drug metabolism and potential drug-drug interactions (Khojasteh et al., 2011).

Neurochemical and Neurotoxicity Studies

Research has delved into the neurochemical and neurotoxicity aspects of phenylisopropylamine derivatives, related to compounds like 1-{3-Methyl-4-[(3-methylbutyl)sulfanyl]phenyl}methanamine. These studies focus on understanding the acute and long-term effects of such compounds on brain chemistry, particularly their impact on neurotransmitter systems and potential neurotoxic effects. This research is foundational in deciphering the pharmacological and toxicological profiles of these compounds, providing insights into their effects on brain function and potential risks (McKenna & Peroutka, 1990).

Safety And Hazards

This would involve identifying any risks associated with handling or exposure to the compound, such as toxicity, flammability, or reactivity. It would also include information about how to handle the compound safely.


Future Directions

This would involve speculating about potential future research directions or applications for the compound based on its known properties and behaviors.


Please note that the availability of this information can vary widely depending on how well-studied the compound is. For a relatively unknown compound, much of this information may not be available. If you have any other questions or need information on a different topic, feel free to ask!


properties

IUPAC Name

[3-methyl-4-(3-methylbutylsulfanyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NS/c1-10(2)6-7-15-13-5-4-12(9-14)8-11(13)3/h4-5,8,10H,6-7,9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYDXDRRZQDHFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN)SCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40667631
Record name 1-{3-Methyl-4-[(3-methylbutyl)sulfanyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40667631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-Methyl-4-[(3-methylbutyl)sulfanyl]phenyl}methanamine

CAS RN

804427-92-7
Record name 1-{3-Methyl-4-[(3-methylbutyl)sulfanyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40667631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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